methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is a chemical compound with a complex structure that includes a methoxyamino group, a phenyl ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Methoxyamino Intermediate: This step involves the reaction of a suitable precursor with methoxyamine to introduce the methoxyamino group.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methoxyamino Chalcone Derivatives: These compounds share the methoxyamino group and have similar biological activities.
Phenyl Carbamates: Compounds with a phenyl ring and a carbamate group, which have similar chemical properties.
Uniqueness
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O4 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
UPCAUQHSJMAOFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC |
Origin of Product |
United States |
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